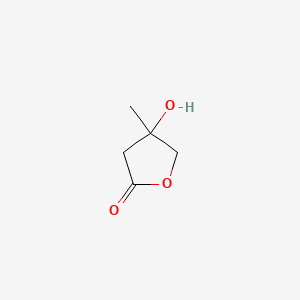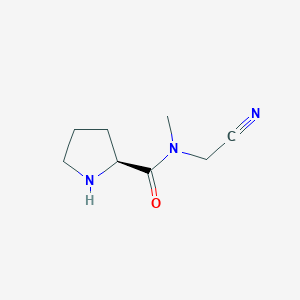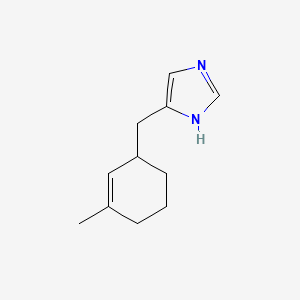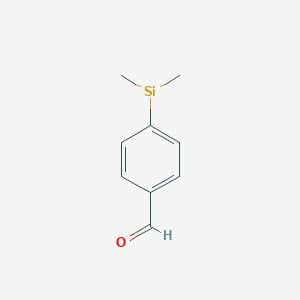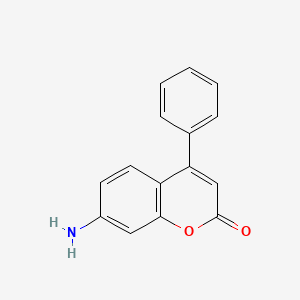![molecular formula C24H36O10P2 B12831664 Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)
Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is a complex organic compound characterized by its biphenyl structure with methoxy and phosphonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Phosphonate Ester Formation: The final step involves the formation of phosphonate esters through the reaction of the biphenyl compound with diethyl phosphite under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phosphonate groups, converting them into phosphine derivatives.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Various halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phosphonate groups make it a potential inhibitor of certain enzymes, providing insights into enzyme function and regulation.
Medicine
The compound’s potential as a drug candidate is being explored due to its ability to interact with biological targets. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, ®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of ®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic cycle. This inhibition can disrupt metabolic pathways and cellular processes, providing a basis for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate): shares similarities with other biphenyl derivatives and phosphonate esters.
Dichloroaniline: Another biphenyl derivative with different substituents, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its presence in tea and coffee.
Uniqueness
What sets ®-tetraethyl (4,4’,6,6’-tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) apart is its combination of methoxy and phosphonate groups on a biphenyl core
Eigenschaften
Molekularformel |
C24H36O10P2 |
|---|---|
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-2-(2-diethoxyphosphoryl-4,6-dimethoxyphenyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C24H36O10P2/c1-9-31-35(25,32-10-2)21-15-17(27-5)13-19(29-7)23(21)24-20(30-8)14-18(28-6)16-22(24)36(26,33-11-3)34-12-4/h13-16H,9-12H2,1-8H3 |
InChI-Schlüssel |
HUXLWWNNUPUGET-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC(=CC(=C1C2=C(C=C(C=C2P(=O)(OCC)OCC)OC)OC)OC)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



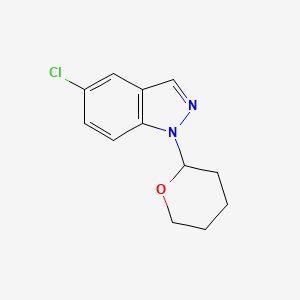

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
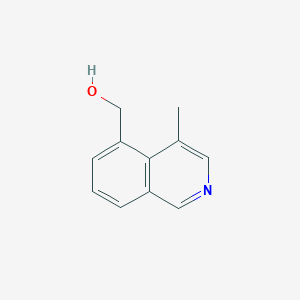

![[(2R,3R)-3-phenyloxiran-2-yl]methanol](/img/structure/B12831622.png)
